![molecular formula C7H6ClIO B1463694 4-Chloro-2-iodo-6-methylphenol CAS No. 1257535-34-4](/img/structure/B1463694.png)
4-Chloro-2-iodo-6-methylphenol
Overview
Description
4-Chloro-2-iodo-6-methylphenol, also known as 5-chloro-2-hydroxy-3-iodotoluene and 4-chloro-6-iodo-o-cresol, belongs to the halogenated phenol group . The chemical structure consists of a phenol ring with a chlorine atom, an iodine atom, and a methyl group attached to it .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved by several laboratory methods including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular weight of this compound is 268.48 . The InChI code for this compound is 1S/C7H6ClIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid powder at ambient temperature . It has a boiling point of 59-60 degrees Celsius .Scientific Research Applications
Electrochemical Sensing and Determination
Research has explored the electrochemical analysis of chlorinated and methylated phenols due to their relevance as environmental contaminants and their antiseptic properties. For example, Guijarro et al. (1991) developed a method for the voltammetric determination of 4-chloro-3-methylphenol, highlighting its application in analyzing pharmaceutical and cosmetic samples (Guijarro et al., 1991). This suggests a potential avenue for applying electrochemical methods to detect and quantify 4-Chloro-2-iodo-6-methylphenol in similar matrices.
Environmental Monitoring and Photodegradation
The environmental fate and monitoring of chloro-methylphenols, including their degradation under various conditions, have been extensively studied. Rahemi et al. (2015) reported on an electrochemical sensor for the determination of MCPA (a herbicide) and its metabolite 4-chloro-2-methylphenol, emphasizing the method's application in environmental monitoring and photodegradation studies (Rahemi et al., 2015). This highlights the relevance of analytical techniques in tracking the environmental transformation products of complex organic molecules, including this compound.
Analytical Methods for Compound Detection
The development of sensitive analytical methods for detecting chloro-methylphenols in various samples is critical for assessing their environmental impact and safety. Capone et al. (2010) identified causes of taints and off-flavours in wines, demonstrating the importance of detecting such compounds in food and beverages (Capone et al., 2010). These methods could be adapted for this compound to understand its role in similar contexts.
Oxidation and Degradation Studies
Studies on the oxidation and degradation of chloro-methylphenols provide insights into removing these compounds from water and other matrices. Kronholm et al. (2002) investigated the oxidation of 4-chloro-3-methylphenol in pressurized hot water, offering perspectives on the degradation kinetics and pathways of similar compounds under various conditions (Kronholm et al., 2002).
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
4-chloro-2-iodo-6-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCDJBIFRLTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306318 | |
Record name | 4-Chloro-2-iodo-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257535-34-4 | |
Record name | 4-Chloro-2-iodo-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-iodo-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-iodo-6-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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